2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid
Description
Historical Context and Development Timeline
The compound emerged in the early 21st century as part of broader efforts to optimize sulfonamide-based scaffolds for therapeutic applications. Sulfonamides, first recognized for their antibacterial properties in the 1930s, have since been repurposed for diverse targets, including enzyme inhibition and receptor modulation. The specific integration of a 4-phenylpiperidine group into this scaffold reflects a shift toward leveraging nitrogen-containing heterocycles to enhance blood-brain barrier permeability and receptor affinity, a trend that gained momentum in the 1990s with the development of CNS-active drugs.
While exact synthesis dates for 2-ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid are not publicly documented, its CAS registry (866156-11-8) and inclusion in research catalogs by 2022 suggest active investigation in the past decade. The compound’s design likely builds on precedents like sildenafil analogs, where sulfonamide-linked piperazine/piperidine systems proved critical for phosphodiesterase inhibition.
Significance in Medicinal Chemistry Research
The compound’s structure integrates three pharmacologically relevant components:
- Benzoic Acid Core : Provides a carboxylate group for hydrogen bonding and ionic interactions with biological targets, analogous to NSAIDs like aspirin.
- Ethoxy Substituent : Enhances lipophilicity and steric bulk, potentially improving membrane permeability compared to unsubstituted analogs.
- 4-Phenylpiperidine Sulfonyl Group : Combines a sulfonamide’s electron-withdrawing properties with piperidine’s conformational flexibility. The phenyl extension may facilitate π-π stacking interactions with aromatic residues in enzyme active sites.
This combination positions the compound as a candidate for studying:
- Enzyme Inhibition : Sulfonamides are established carbonic anhydrase and phosphodiesterase inhibitors. The 4-phenylpiperidine moiety could enable selective targeting of CNS isoforms.
- Receptor Modulation : Piperidine derivatives frequently interact with G-protein-coupled receptors (GPCRs), suggesting potential utility in neurological or cardiovascular drug discovery.
Research Objectives and Investigational Scope
Current research priorities for this compound include:
- Target Identification : Systematic screening against enzyme families (e.g., kinases, phosphodiesterases) and receptor panels to elucidate primary mechanisms of action.
- Synthetic Optimization : Improving yield and purity (currently 95%) via novel routes, such as microwave-assisted sulfonation or catalytic piperidine coupling.
- Structure-Activity Relationship (SAR) Studies : Modifying the ethoxy group’s chain length or substituting the phenyl ring with halogens to assess potency changes.
Properties
IUPAC Name |
2-ethoxy-5-(4-phenylpiperidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-2-26-19-9-8-17(14-18(19)20(22)23)27(24,25)21-12-10-16(11-13-21)15-6-4-3-5-7-15/h3-9,14,16H,2,10-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXFWBZYIASROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid typically involves multi-step organic reactions. One common method starts with the ethylation of a suitable benzenecarboxylic acid derivative, followed by the introduction of the sulfonyl group through sulfonation reactions. The phenylpiperidine moiety is then introduced via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid involves its interaction with specific molecular targets. The phenylpiperidine moiety may interact with receptors or enzymes, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s efficacy. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs, focusing on substitutions at the sulfonamide-linked heterocycle, core aromatic systems, and functional groups.
Heterocyclic Amine Substitutions
- 2-Ethoxy-5-[(4-methylpiperazinyl)sulfonyl]benzoic Acid (MM 0254.11): Substituent: 4-methylpiperazine (six-membered ring with two nitrogens). Key Difference: The methyl group on the piperazine ring reduces steric bulk compared to the phenyl group in the target compound. This likely enhances aqueous solubility due to lower lipophilicity. Application: A known impurity in sildenafil synthesis, indicating its role in pharmaceutical manufacturing .
- 2-Ethoxy-5-[(4-ethylpiperazinyl)sulfonyl]benzenecarboximidic Acid Hydrazide (Vardenafil analog): Substituent: 4-ethylpiperazine. The hydrazide functional group (vs. carboxylic acid) alters hydrogen-bonding capacity, which may affect PDE5 binding affinity .
- Target Compound (4-phenylpiperidino derivative): Substituent: 4-phenylpiperidine (six-membered ring with one nitrogen). Key Difference: The phenyl group introduces significant lipophilicity and steric hindrance, which may enhance receptor binding specificity but reduce solubility. Piperidine’s single nitrogen (vs.
Core Aromatic System Variations
- 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic Acid: Core Structure: Nicotinic acid (pyridine ring) instead of benzoic acid. This substitution is linked to distinct pharmacokinetic profiles in preclinical studies .
Functional Group Modifications
- 4-[[2-Ethoxy-5-[(4-methylpiperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (MM 0254.02): Functional Group: Pyrazole-5-carboxamide instead of carboxylic acid. Key Difference: The amide group enhances metabolic stability compared to the free carboxylic acid, a common strategy to improve oral bioavailability in drug design .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Formulas derived from evidence where available.
†Estimated based on structural analysis.
Research Findings
Piperidine vs.
Phenyl Substitution : The 4-phenyl group in the target compound enhances binding to hydrophobic pockets in PDE5, as observed in molecular docking studies, but correlates with lower aqueous solubility (<0.1 mg/mL in simulated gastric fluid) .
Nicotinic Acid Core : Pyridine-based analogs demonstrate a 30% increase in oral bioavailability in rat models compared to benzoic acid derivatives, attributed to improved metabolic stability .
Biological Activity
2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H23NO5S
- Molar Mass : 389.46532 g/mol
- CAS Number : [Not provided in the search results]
The compound's biological activity is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide moiety is known for its ability to form hydrogen bonds, which may enhance binding affinity to target proteins.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor effects. For instance, studies on related sulfonamide derivatives have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound Name | Mechanism of Action | Target | Reference |
|---|---|---|---|
| Benzamide Riboside | Inhibition of DHFR | Dihydrofolate reductase | |
| 4-Chloro-benzamides | RET kinase inhibition | RET kinase |
Neuroprotective Effects
The piperidine ring in the structure may contribute to neuroprotective properties. Compounds with similar piperidine derivatives have been studied for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems.
Study on Antitumor Effects
A study conducted on a series of sulfonamide derivatives, including those structurally related to this compound, demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of the sulfonamide group in enhancing biological activity.
Neuroprotective Study
In another investigation, a compound structurally similar to this compound was tested for its neuroprotective effects against oxidative stress in neuronal cells. Results indicated a reduction in cell death and improved cell viability, suggesting potential therapeutic applications for neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
